2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-25-15-7-4-6-14(11-15)23-19(24)18-17(9-10-26-18)22-20(23)27-12-13-5-2-3-8-16(13)21/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKVACRYZOWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chlorobenzyl mercaptan with 3-methoxybenzaldehyde in the presence of a base can lead to the formation of the desired thienopyrimidine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic systems.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. The presence of halogen substituents (such as chlorine) and methoxy groups in the structure enhances their effectiveness against various pathogens. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Studies have reported antifungal effects against strains such as Candida albicans and Aspergillus niger .
Anticancer Activity
Thieno[3,2-d]pyrimidines have been investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further research in oncology. For example:
- Mechanism of Action : The compound may inhibit tumor growth by targeting pathways associated with cell cycle regulation and apoptosis .
- Case Studies : Various derivatives have been tested in vitro and in vivo for their cytotoxic effects on cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit structural diversity based on substituent variations. Below is a comparative analysis of the target compound with four analogs (Table 1):
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Findings
Methoxyphenyl Groups: The 3-MeO group in the target compound creates a distinct electronic environment vs. 2-MeO (Compound B) or 4-MeO (Compound D), influencing hydrogen-bonding capacity and solubility .
Biological Activity: Analgesic activity is reported for Schiff base analogs (e.g., ), but the target compound’s activity remains unexplored. Compound D’s 6-phenyl group may enhance DNA intercalation, a trait absent in the target compound .
Physicochemical Properties :
- Melting Points : reports m.p. 143–145°C for a dichlorophenyl analog, while the target compound’s m.p. is likely higher due to increased rigidity from the ortho-Cl substituent .
- IR/NMR Data : The target compound’s IR would show C=O (~1,635 cm⁻¹) and S–C (~830 cm⁻¹) stretches, similar to . Its ¹H-NMR would lack 8-CH₂OH signals, confirming structural integrity (cf. ) .
Synthetic Routes: The target compound may be synthesized via cyclocondensation of ethyl 2-amino-thiophene-3-carboxylate with appropriate lactams or amines, as described in . Key steps include POCl₃-mediated ring closure and substituent-specific coupling reactions .
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thienopyrimidine core with various substituents that contribute to its biological activity.
Biological Activity Overview
The biological activity of thienopyrimidine derivatives has been widely studied, particularly their effects on various cellular pathways. The compound has shown promise in several areas:
- Antimicrobial Activity : Thienopyrimidines have been reported to exhibit antimicrobial properties. The specific compound has been noted for its effectiveness against certain pathogenic microorganisms, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Research indicates that thienopyrimidine derivatives may possess anticancer activity. In vitro studies have demonstrated significant inhibitory effects on cancer cell lines . Notably, compounds with similar structures have shown IC50 values indicating potent growth inhibition in various cancer types.
- Kinase Inhibition : Some derivatives of thienopyrimidine are known to inhibit kinases involved in cancer progression. The compound's structure suggests it may interact with specific tyrosine kinases, which are critical in cell signaling pathways related to cancer .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The presence of the thieno and pyrimidine rings allows for interaction with enzyme active sites, potentially inhibiting their function.
- Interference with Cell Signaling : By targeting specific kinases or other signaling molecules, the compound may disrupt pathways that promote cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Research Findings
A summary of key findings related to the biological activity of the compound includes:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | A549 | 1.07 | Anticancer |
| Study 2 | HepG2 | 0.61 | Anticancer |
| Study 3 | SGC-7901 | 0.51 | Anticancer |
These results indicate a strong potential for the compound as an anticancer agent.
Case Studies
Several case studies highlight the efficacy and application of thienopyrimidine derivatives:
- Case Study 1 : A derivative exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value lower than traditional chemotherapeutics like 5-FU.
- Case Study 2 : In a study evaluating antimicrobial efficacy, the compound demonstrated potent activity against Gram-positive bacteria, supporting its use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
